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Compound of Interest

Compound Name: Acid-PEG3-C2-Boc

Cat. No.: B15619784 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG3-C2-Boc, also known as (Boc-amino)-PEG3-C2-carboxylic acid, is a

heterobifunctional linker widely utilized in bioconjugation, medicinal chemistry, and drug

delivery.[1] Its structure incorporates a terminal carboxylic acid, a hydrophilic triethylene glycol

(PEG3) spacer, and a Boc-protected amine. This configuration makes it an invaluable tool for

covalently modifying proteins, peptides, and other molecules to improve their pharmacokinetic

properties, such as enhanced solubility and longer circulation times.[1][2] A primary application

of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it

connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3]

These application notes provide detailed protocols for the formation of a stable amide bond

between the carboxylic acid moiety of Acid-PEG3-C2-Boc and a primary amine-containing

molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of Acid-PEG3-C2-Boc is essential for

designing successful conjugation strategies.
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Property Value

Synonyms

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-

azaheptadecan-17-oic acid, 12-[(tert-

Butoxycarbonyl)amino]-4,7,10-trioxadodecanoic

acid, 12-(Boc-amino)-4,7,10-trioxadodecanoic

acid

CAS Number 1347750-75-7

Molecular Formula C₁₄H₂₇NO₇

Molecular Weight 321.37 g/mol

Appearance Colorless to light yellow liquid

Purity ≥ 98% (HPLC)

Solubility Soluble in water, DMF, DMSO, and DCM

Storage Conditions Store at ≤ -10 °C

(Data sourced from Chem-Impex and TCI Chemicals)[1]

Experimental Protocols
Protocol 1: Amide Bond Formation in Aqueous Solution
via EDC/Sulfo-NHS Chemistry
This protocol is suitable for the conjugation of Acid-PEG3-C2-Boc to water-soluble

biomolecules such as proteins.

Materials:

Acid-PEG3-C2-Boc

Amine-containing molecule (e.g., protein)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

(Sulfo)-N-hydroxysuccinimide (Sulfo-NHS)
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Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)

Anhydrous DMSO or DMF

Purification system (e.g., HPLC, dialysis, size-exclusion chromatography)

Procedure:

Reagent Preparation:

Equilibrate all reagents to room temperature before use.

Prepare a stock solution of Acid-PEG3-C2-Boc (e.g., 10-50 mg/mL) in anhydrous DMSO

or DMF.

Immediately before use, prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL)

in Activation Buffer. Do not store these solutions.

Prepare the amine-containing protein in Activation Buffer at a suitable concentration (e.g.,

1-10 mg/mL).

Activation of Carboxylic Acid:

In a reaction tube, combine the Acid-PEG3-C2-Boc stock solution with the protein

solution.

Add the freshly prepared EDC solution, followed immediately by the Sulfo-NHS solution. A

1.5- to 2-fold molar excess of EDC/Sulfo-NHS over the Acid-PEG3-C2-Boc is

recommended.[4]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]

Amine Coupling:
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Raise the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This

deprotonates the primary amines on the protein, making them nucleophilic.[4][6]

Incubate the reaction for 2 to 4 hours at room temperature, or overnight at 4°C.[4][5]

Quenching:

Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4]

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

Purification:

Purify the conjugate using a suitable method such as dialysis, size-exclusion

chromatography, or HPLC to remove unreacted reagents and byproducts.

Protocol 2: Amide Bond Formation in Organic Solvents
This protocol is suitable for coupling Acid-PEG3-C2-Boc to small molecules soluble in organic

solvents.

Materials:

Acid-PEG3-C2-Boc

Amine-containing molecule

EDC or other carbodiimide coupling agents (e.g., DCC)

NHS

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Tertiary base (e.g., Diisopropylethylamine - DIPEA)

1 M HCl, saturated sodium bicarbonate, brine

Anhydrous sodium sulfate
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Procedure:

Reaction Setup:

Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g.,

nitrogen or argon).

Dissolve Acid-PEG3-C2-Boc (1 equivalent) in anhydrous DCM or DMF.

Activation of Carboxylic Acid:

To the solution from step 1, add NHS (1.2 equivalents) and EDC (1.2 equivalents).[4]

Stir the mixture at room temperature for 30-60 minutes to form the NHS ester.[4]

Amine Coupling:

In a separate flask, dissolve the amine-containing molecule (1.0-1.5 equivalents) in the

same anhydrous solvent.

Add the amine solution to the activated Acid-PEG3-C2-Boc mixture.

Add a tertiary base such as DIPEA (2-3 equivalents) to scavenge the HCl produced and

drive the reaction forward.[4]

Stir the reaction at room temperature for 2-12 hours.[4]

Monitoring and Workup:

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Once the reaction is complete, quench with a small amount of water.

If using DCM, wash the organic layer with a mild acid (e.g., 1 M HCl), saturated sodium

bicarbonate, and brine.[4]
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification:

Purify the product by column chromatography or another suitable technique.

Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield

a free primary amine.[5]

Materials:

Boc-protected conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Deprotection:

Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.[5]

Stir the mixture at room temperature for 30-60 minutes.

Monitor the deprotection by TLC or LC-MS.

Workup:

Remove the TFA and DCM under reduced pressure.

The resulting amine salt can be used directly in the next step or after neutralization.

Data Presentation
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While specific yields are highly dependent on the substrates, the following table provides

representative data for amide bond formation and subsequent steps in PROTAC synthesis,

which can serve as a benchmark.

Parameter Value Notes

Amide Coupling Efficiency High

The EDC/NHS coupling

method is generally efficient for

forming amide bonds with

PEGylated acids.[7]

Typical Yield (Multi-step

PROTAC Synthesis)
27-32% (average)

Reported for a three-step

"Direct-to-Biology" synthesis of

a PROTAC library.[7]

Purity of Final Product >95%

Achievable with standard

purification techniques like

HPLC.[7]

Visualizations
Experimental Workflow for Amide Bond Formation
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Caption: Workflow for amide bond formation in an organic solvent.
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Application Example: PROTAC Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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